![molecular formula C31H33N7O6S2 B10872117 2-[4-({3-(Ethoxycarbonyl)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10872117.png)
2-[4-({3-(Ethoxycarbonyl)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
The synthesis of 2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the reaction of β-dicarbonyl compounds with dicyandiamide in the presence of a catalyst such as nickel acetate.
Introduction of the thienyl and piperazino groups: This step involves the coupling of the pyrido[2,3-d]pyrimidine core with thienyl and piperazino derivatives under suitable reaction conditions.
Final functionalization: The ethoxycarbonyl and toluidinocarbonyl groups are introduced through esterification and amidation reactions, respectively.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID include other pyrido[2,3-d]pyrimidine derivatives and thienyl-containing compounds . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of ethoxycarbonyl, toluidinocarbonyl, and piperazino groups in this compound distinguishes it from other related molecules .
Properties
Molecular Formula |
C31H33N7O6S2 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[4-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl]carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C31H33N7O6S2/c1-5-36-16-20(28(41)42)23(39)19-15-32-30(34-25(19)36)37-11-13-38(14-12-37)31(45)35-27-22(29(43)44-6-2)18(4)24(46-27)26(40)33-21-10-8-7-9-17(21)3/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,33,40)(H,35,45)(H,41,42) |
InChI Key |
PSEZIOVVTAJKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C(=C(S4)C(=O)NC5=CC=CC=C5C)C)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.